molecular formula C11H18N4O4S2 B2684840 1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034453-38-6

1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2684840
CAS No.: 2034453-38-6
M. Wt: 334.41
InChI Key: CMHOJVLRPXFLRI-UHFFFAOYSA-N
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Description

1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a benzothiadiazole core, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps. One common method includes the reaction of 2-aminoethyl dimethylsulfamide with 3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole, share some structural similarities and biological activities.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole also contain sulfonamide groups and exhibit antimicrobial properties.

Uniqueness: 1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-[2-(dimethylsulfamoylamino)ethyl]-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4S2/c1-13(2)20(16,17)12-8-9-15-11-7-5-4-6-10(11)14(3)21(15,18)19/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHOJVLRPXFLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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